Thiourea, N-(5-methyl-2-pyridinyl)-N'-(2-(2-pyridinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(5-methyl-2-pyridinyl)-N’-(2-(2-pyridinyl)ethyl)- is a thiourea derivative characterized by the presence of pyridine rings. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. These compounds often exhibit unique chemical properties due to the presence of the thiourea functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For the specific compound , the synthesis might involve the following steps:
Preparation of Isothiocyanate Intermediate: Reacting 5-methyl-2-pyridinylamine with thiophosgene to form the corresponding isothiocyanate.
Formation of Thiourea Derivative: Reacting the isothiocyanate intermediate with 2-(2-pyridinyl)ethylamine under controlled conditions to yield the desired thiourea derivative.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction pathways. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide or other sulfur-containing compounds.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of thiourea dioxide or sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiourea derivatives with various functional groups.
Scientific Research Applications
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as ligands in coordination chemistry and as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.
Mechanism of Action
The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simple structure.
N,N’-Disubstituted Thioureas: Compounds with various substituents on the nitrogen atoms.
Isothioureas: Compounds with an isothiourea functional group.
Uniqueness
Thiourea, N-(5-methyl-2-pyridinyl)-N’-(2-(2-pyridinyl)ethyl)- is unique due to the presence of two pyridine rings, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may contribute to its distinct chemical and biological properties compared to other thiourea derivatives.
Properties
CAS No. |
149488-74-4 |
---|---|
Molecular Formula |
C14H16N4S |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
1-(5-methylpyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea |
InChI |
InChI=1S/C14H16N4S/c1-11-5-6-13(17-10-11)18-14(19)16-9-7-12-4-2-3-8-15-12/h2-6,8,10H,7,9H2,1H3,(H2,16,17,18,19) |
InChI Key |
NDQKCHYSWLGKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NCCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.